molecular formula C9H8N2S B2602145 (3-Ethynylphenyl)thiourea CAS No. 883949-25-5

(3-Ethynylphenyl)thiourea

Cat. No.: B2602145
CAS No.: 883949-25-5
M. Wt: 176.24
InChI Key: CJLKRWCFKGBWFM-UHFFFAOYSA-N
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Description

(3-Ethynylphenyl)thiourea is an organosulfur compound with the molecular formula C9H8N2S It is a derivative of thiourea, where the phenyl group is substituted with an ethynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynylphenyl)thiourea typically involves the reaction of 3-ethynylaniline with thiocyanate under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethynylaniline reacts with ammonium thiocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Ethynylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert this compound to corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Corresponding substituted thioureas

Scientific Research Applications

Antimicrobial Activity

(3-Ethynylphenyl)thiourea has demonstrated significant antibacterial activity against various pathogens. Research indicates that thiourea derivatives, including this compound, exhibit promising effects against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiourea derivatives have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For example, studies have indicated IC50 values ranging from 3 to 14 µM for various thiourea derivatives against cancer cell lines related to pancreatic, prostate, and breast cancers . The mechanisms of action often involve the modulation of angiogenesis and cancer cell signaling pathways.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant effects. This is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .

Synthesis of Other Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions. These reactions are essential for developing new pharmaceuticals and agrochemicals . The compound's ability to act as a ligand in coordination chemistry has also been explored, leading to the formation of metal complexes with potential applications in catalysis.

Urease Inhibition

Thiourea derivatives have been recognized for their urease inhibitory activity, which is significant in agricultural applications, particularly in enhancing nitrogen use efficiency in fertilizers . The inhibition of urease can reduce ammonia volatilization from urea fertilizers, thus improving their effectiveness.

Data Tables

Application Effects/Properties References
Antimicrobial ActivityMIC: 40-50 µg/mL against E. coli, S. aureus
Anticancer ActivityIC50: 3-14 µM against pancreatic/prostate/breast cancers
Antioxidant ActivityReduces oxidative stress; protects against cellular damage
Urease InhibitionEnhances nitrogen use efficiency; reduces ammonia loss

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several thiourea derivatives, including this compound. The results indicated that this compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines treated with this compound revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential role in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, with a simpler structure lacking the ethynyl group.

    Phenylthiourea: Similar structure but without the ethynyl substitution.

    N-phenylthiourea: Another derivative with different substitution patterns on the phenyl ring.

Uniqueness

(3-Ethynylphenyl)thiourea is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This substitution enhances its ability to participate in specific reactions and interact with biological targets more effectively compared to its analogs .

Biological Activity

(3-Ethynylphenyl)thiourea is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 3-ethynylaniline with thiocarbamide. The resulting compound features a thiourea functional group, which is known for its biological versatility.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies, revealing its effectiveness against a range of pathogens.

1. Antibacterial Activity

Research indicates that thiourea derivatives exhibit varying degrees of antibacterial activity. For instance, this compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria typically range from 10 to 50 µg/mL, demonstrating moderate antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

2. Antifungal Activity

In addition to antibacterial properties, this compound has also exhibited antifungal activity against species such as Candida albicans. Studies have reported MIC values around 20 µg/mL, indicating its potential as an antifungal agent .

Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines.

  • Cytotoxicity : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. IC50 values for these cell lines have been reported between 5 µM and 15 µM, suggesting significant potential for therapeutic applications .
  • Mechanism of Action : The anticancer effects are believed to stem from the inhibition of key signaling pathways involved in cell proliferation and survival. Thiourea derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various thiourea derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound inhibited biofilm formation significantly, which is crucial for treating chronic infections .
  • Anticancer Research : In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by inducing oxidative stress and apoptosis. This study emphasized its potential as a lead compound for further development in cancer therapy .

Summary Table of Biological Activities

Activity TypePathogen/Cell LineMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus10-50 µg/mL
Escherichia coli15-40 µg/mL
AntifungalCandida albicans~20 µg/mL
CytotoxicBreast Cancer Cells5-15 µM
Prostate Cancer Cells5-15 µM

Properties

IUPAC Name

(3-ethynylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLKRWCFKGBWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883949-25-5
Record name (3-ethynylphenyl)thiourea
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